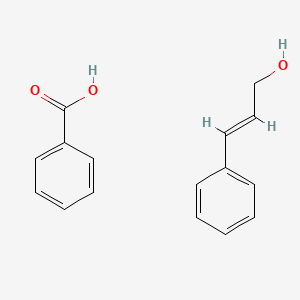
Benzoic acid;(E)-3-phenylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(E)-3-phenylprop-2-en-1-ol is a compound that combines the properties of benzoic acid and (E)-3-phenylprop-2-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used in various industries, while (E)-3-phenylprop-2-en-1-ol is an organic compound with a phenyl group attached to a propenyl alcohol. This combination results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Benzyl Alcohol: One common method to synthesize benzoic acid is through the oxidation of benzyl alcohol using potassium permanganate (KMnO₄) in an alkaline medium. The reaction involves the conversion of benzyl alcohol to benzoic acid via an intermediate carboxylate ion.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene can be catalytically oxidized with air and vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and widely used due to the availability and low cost of toluene.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of benzoic acid can yield benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Meta-substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and used as a preservative in food and cosmetics.
Medicine: Investigated for its potential therapeutic effects, including its use in treating fungal infections.
Industry: Employed in the production of plasticizers, dyes, and other industrial chemicals.
Mechanism of Action
Benzoic acid exerts its effects primarily through its antimicrobial properties. It is conjugated to glycine in the liver and excreted as hippuric acid . As a sodium salt, it can bind amino acids, leading to their excretion and a decrease in ammonia levels .
Comparison with Similar Compounds
Benzoic acid can be compared with other aromatic carboxylic acids such as:
Phenylacetic Acid: Similar in structure but with different reactivity and applications.
Salicylic Acid: Contains an additional hydroxyl group, leading to different chemical properties and uses.
Cinnamic Acid: Contains a propenyl group, similar to (E)-3-phenylprop-2-en-1-ol, but with different reactivity.
Benzoic acid is unique due to its simple structure, ease of synthesis, and wide range of applications in various fields.
Properties
IUPAC Name |
benzoic acid;(E)-3-phenylprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O.C7H6O2/c10-8-4-7-9-5-2-1-3-6-9;8-7(9)6-4-2-1-3-5-6/h1-7,10H,8H2;1-5H,(H,8,9)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPNXRNDSOAKM-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














